2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide
Description
The compound 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide (hereafter referred to as Compound A) is a synthetic small molecule characterized by:
- A pyridinone core substituted at position 3 with an azepane-sulfonyl group.
- An acetamide side chain linked to a 4-fluoro-2-methylphenyl group.
Its synthesis likely involves coupling of a pyridinone sulfonate intermediate with a substituted phenylacetamide, analogous to methods described for related compounds .
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-15-13-16(21)8-9-17(15)22-19(25)14-23-10-6-7-18(20(23)26)29(27,28)24-11-4-2-3-5-12-24/h6-10,13H,2-5,11-12,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHYKCHFBZCTDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide typically involves multiple steps, including the formation of the azepane ring, sulfonylation, and coupling with the dihydropyridinone and fluoro-substituted phenylacetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the sulfonyl group, leading to different reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Key Structural Analogs
Three structurally related compounds are highlighted for comparison:
Substituent Effects on Physicochemical Properties
- Position of Sulfonyl Group: Compound A and B have sulfonyl groups at position 3 of the pyridinone ring, whereas Compound C has it at position 4. The azepane ring in Compounds A–C introduces bulkiness, likely increasing molecular rigidity compared to simpler acetamides like Compound D .
- Halogen and Methyl Substitutions: Compound A’s 4-fluoro-2-methylphenyl group provides moderate electronegativity and lipophilicity. In contrast, Compound C’s 2-chloro-4-fluorophenyl group combines a larger halogen (Cl) with higher electronegativity (F), which may enhance metabolic stability but reduce solubility .
Crystallographic and Conformational Insights
Crystal Packing :
- In simpler acetamides (e.g., Compound D), planar amide groups facilitate hydrogen-bonded dimer formation (R22(10) motifs), as seen in N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide .
- The azepane-sulfonyl group in Compounds A–C likely disrupts such packing due to steric hindrance, reducing crystallinity and possibly enhancing solubility .
Dihedral Angles :
Biological Activity
The compound 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide is a complex organic molecule that has gained attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound's structure includes several key features:
- Dihydropyridine ring : Known for its role in various biological activities.
- Azepane sulfonyl group : Contributes to the compound's reactivity and interaction with biological targets.
- Fluorinated aromatic moiety : The presence of fluorine can enhance lipophilicity and bioavailability.
The molecular formula is represented as with a molecular weight of approximately 367.44 g/mol.
Pharmacological Properties
Preliminary studies suggest that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to this one have shown effectiveness against both gram-positive and gram-negative bacteria. The sulfonamide group is particularly noted for its role in antimicrobial action.
- Anti-inflammatory Effects : The compound may act as a COX-2 inhibitor, which is crucial for reducing inflammation. In related studies, compounds with similar motifs have demonstrated significant inhibition of COX enzymes.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be correlated with its structural components. For instance:
| Structural Feature | Biological Activity |
|---|---|
| Azepane sulfonyl group | Enhances interaction with biological targets |
| Dihydropyridine moiety | Associated with cardiovascular effects |
| Fluorinated aromatic ring | Improves metabolic stability and bioavailability |
Research indicates that modifications to these structural components can lead to variations in potency and selectivity against specific biological targets.
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of related compounds, it was found that derivatives containing the azepane sulfonyl group exhibited significant activity against Staphylococcus aureus and Escherichia coli. The IC50 values ranged from 0.5 to 5 µg/mL, indicating strong potential for development as antimicrobial agents .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of similar compounds. The study revealed that certain derivatives effectively inhibited COX-2 and 5-LOX pathways, leading to reduced inflammatory responses in animal models. The most potent derivative showed an IC50 of 0.011 µM against COX-2 .
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C (cyclization step) |
| Catalyst | Pd(OAc)₂ for coupling steps |
| Solvent | DMF or THF for solubility |
| Reaction Time | 12–24 hours (step-dependent) |
Yield optimization requires iterative screening via Design of Experiments (DoE) to balance steric and electronic effects .
Basic: What analytical techniques are recommended for characterizing this compound and validating its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the azepane-sulfonyl and dihydropyridinone moieties. Key shifts:
- Sulfonyl group: δ 3.2–3.6 ppm (azepane protons) .
- Dihydropyridinone: δ 6.8–7.2 ppm (aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out byproducts (e.g., incomplete sulfonation) .
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
Discrepancies may arise from:
- Purity issues : Validate compound integrity via orthogonal methods (e.g., LC-MS vs. NMR) .
- Assay conditions : Standardize protocols (e.g., cell line viability, ATP levels) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Target specificity : Perform kinome-wide profiling to rule off-target effects. Use CRISPR-edited cell lines to confirm mechanism .
Q. Example Workflow :
Re-synthesize compound under optimized conditions.
Validate purity (>98% via HPLC).
Re-test activity in parallel assays (e.g., enzymatic vs. cell-based).
Advanced: What computational and experimental strategies are effective for elucidating the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with suspected targets (e.g., kinase domains). Focus on sulfonyl and acetamide groups as hydrogen-bond donors .
- Dynamic Simulations : Run MD simulations (AMBER/CHARMM) to assess binding stability over 100 ns .
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) for target proteins.
- Thermal Shift Assay (TSA) : Confirm target engagement via protein melting temperature shifts .
Advanced: What challenges arise in scaling up synthesis for preclinical studies, and how can they be mitigated?
Methodological Answer:
Challenges :
- Low Yield in Cyclization : Steric hindrance from the azepane-sulfonyl group reduces reaction efficiency .
- Byproduct Formation : Incomplete sulfonation or oxidation side reactions .
Q. Solutions :
- Flow Chemistry : Use continuous flow reactors to enhance mixing and heat transfer during cyclization .
- Catalyst Optimization : Screen Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) for improved turnover .
Q. Scalability Parameters :
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Yield | 45% | 60–70% (optimized) |
| Purity | 95% | >98% (via recrystallization) |
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Methodological Answer:
Key Modifications :
- Azepane Ring : Replace with piperidine or morpholine to reduce conformational flexibility .
- Fluorophenyl Group : Introduce electron-withdrawing substituents (e.g., -CF₃) to enhance binding affinity .
Q. SAR Workflow :
Synthesize analogs with incremental structural changes.
Test in enzymatic assays (e.g., kinase inhibition).
Correlate activity with computational descriptors (e.g., LogP, polar surface area).
Q. Example Data :
| Analog | Modification | IC₅₀ (nM) |
|---|---|---|
| Parent | None | 120 |
| A1 | Azepane → piperidine | 85 |
| A2 | 4-Fluoro → 4-CF₃ | 45 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
